2-(4-methyl-1H-pyrazol-1-yl)propanoic acid
CAS No.: 1005582-20-6
Cat. No.: VC2458963
Molecular Formula: C7H10N2O2
Molecular Weight: 154.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1005582-20-6 |
---|---|
Molecular Formula | C7H10N2O2 |
Molecular Weight | 154.17 g/mol |
IUPAC Name | 2-(4-methylpyrazol-1-yl)propanoic acid |
Standard InChI | InChI=1S/C7H10N2O2/c1-5-3-8-9(4-5)6(2)7(10)11/h3-4,6H,1-2H3,(H,10,11) |
Standard InChI Key | SZJMPHMZGHRQRZ-UHFFFAOYSA-N |
SMILES | CC1=CN(N=C1)C(C)C(=O)O |
Canonical SMILES | CC1=CN(N=C1)C(C)C(=O)O |
Introduction
Chemical Structure and Properties
Structural Features and Identification
2-(4-methyl-1H-pyrazol-1-yl)propanoic acid (CAS: 1005582-20-6) consists of a pyrazole heterocycle with a methyl group at the 4-position. The N-1 position of the pyrazole ring is substituted with a propanoic acid group, creating a structure with both basic (pyrazole nitrogen) and acidic (carboxylic acid) functionalities. This compound has a chiral center at the alpha carbon of the propanoic acid moiety, potentially leading to enantiomeric forms .
Table 1: Identification Parameters of 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid
Parameter | Value |
---|---|
CAS Number | 1005582-20-6 |
Molecular Formula | C₇H₁₀N₂O₂ |
IUPAC Name | 2-(4-methylpyrazol-1-yl)propanoic acid |
PubChem CID | 17024576 |
InChI | InChI=1S/C7H10N2O2/c1-5-3-8-9(4-5)6(2)7(10)11/h3-4,6H,1-2H3,(H,10,11) |
InChIKey | SZJMPHMZGHRQRZ-UHFFFAOYSA-N |
SMILES | CC1=CN(N=C1)C(C)C(=O)O |
The structural representation of this compound shows a five-membered pyrazole ring with adjacent nitrogen atoms, where one nitrogen forms part of the linkage to the propanoic acid side chain .
Physicochemical Properties
The physicochemical properties of 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid define its behavior in various chemical and biological systems. These properties are critical for understanding its potential applications and handling requirements.
Table 2: Physicochemical Properties of 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid
The compound exhibits moderate lipophilicity with an XLogP3-AA value of 0.7, suggesting a balance between hydrophilic and lipophilic properties. This characteristic is potentially beneficial for pharmacological applications, allowing reasonable membrane permeability while maintaining adequate water solubility .
The hydrogen bond donor count (1) and acceptor count (3) indicate that the molecule can participate in hydrogen bonding interactions, an important consideration for protein binding and solubility in aqueous environments. The limited number of rotatable bonds (2) suggests relatively restricted conformational flexibility .
The commercial availability of this compound with high purity (≥95%) indicates its significance in chemical research and potential applications in synthetic chemistry .
For laboratory and industrial settings, standard chemical hygiene practices should be implemented, including use of appropriate personal protective equipment, adequate ventilation, and proper storage conditions. The compound should be stored in a cool, dry place, sealed from moisture and air .
Structural Analogs and Related Compounds
Comparative Analysis of Structural Analogs
Several structural analogs of 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid have been documented, differing in substituents, substitution patterns, or salt forms. Understanding these related compounds provides insights into potential structure-activity relationships and chemical modification strategies.
Table 6: Structural Analogs of 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid
Salt Forms and Derivatives
The hydrochloride salt of 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid (CAS: 2172050-99-4) presents modified physicochemical properties compared to the free acid. The salt form typically exhibits enhanced water solubility but reduced lipophilicity compared to the parent compound. From a safety perspective, the hydrochloride salt has a slightly different hazard profile with specific emphasis on skin and eye irritation properties .
Table 7: Comparison of Parent Compound and Hydrochloride Salt
The availability of both the free acid and salt forms provides flexibility in applications requiring different solubility profiles or formulation requirements.
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